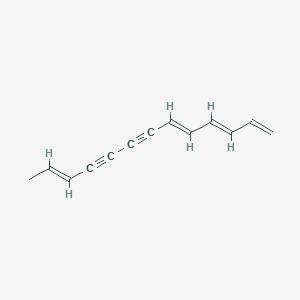
(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne, also known as TDT or 7,9-TDT, is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. TDT is a conjugated enyne that contains three triple bonds and two double bonds, making it a highly reactive compound.
Wissenschaftliche Forschungsanwendungen
Optical and Electronic Properties
- Carbon-Rich Scaffolding: Derivatives of (E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne are utilized in constructing carbon-rich scaffolds. These scaffolds include monodisperse, linearly π-conjugated oligomers and large macrocyclic all-carbon cores. They exhibit exceptional third-order optical nonlinearities and are used in photochromic molecules for light-driven molecular switches in optoelectronic devices (Diederich, 2001).
Copolymerization and Polymer Synthesis
- Copolymerization with Carbon Dioxide: The compound has been studied in nickel(0)-catalyzed cycloaddition copolymerization with carbon dioxide, forming poly(2-pyrone). Its copolymerizability and reactivity are significant in understanding polymer formation and characteristics (Tsuda, Ooi, & Maruta, 1993).
Chemical Synthesis and Reactions
- Nitrative Bicyclization: The compound is involved in nitrative bicyclization reactions, leading to the creation of skeletally diverse tricyclic pyrroles. This highlights its versatility in synthetic chemistry for creating complex molecular structures (Wang et al., 2022).
Natural Occurrence and Biological Interactions
- Natural Occurrence in Plants: (E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne is found naturally in plants like safflower and possesses interesting biological properties. Its occurrence and changes in content during plant maturation have been studied, offering insights into plant chemistry and potential applications in herbal medicine or agriculture (Ichihara & Noda, 1975).
Phototoxicity and Insect Interaction
- Phototoxic Properties: This compound exhibits phototoxic properties, which have been studied in the context of its interaction with insects. For instance, its presence in Viguiera annua leaves and how it affects insect larvae offers insights into plant-insect interactions and potential applications in pest control (Guillet, Chauret, & Arnason, 1997).
Eigenschaften
CAS-Nummer |
17091-00-8 |
|---|---|
Produktname |
(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne |
Molekularformel |
C13H12 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne |
InChI |
InChI=1S/C13H12/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-7,9,11H,1H2,2H3/b6-4+,7-5+,11-9+ |
InChI-Schlüssel |
ASVIELUINMCNMW-FSNIPRKGSA-N |
Isomerische SMILES |
C/C=C/C#CC#C/C=C/C=C/C=C |
SMILES |
CC=CC#CC#CC=CC=CC=C |
Kanonische SMILES |
CC=CC#CC#CC=CC=CC=C |
Synonyme |
1,3,5,11-Tridecatriene-7,9-diyne, (E,E,E)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



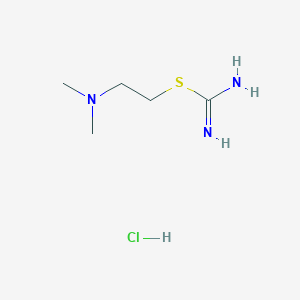
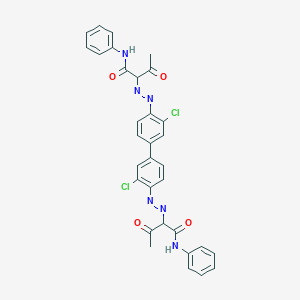
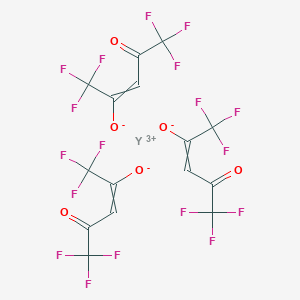
![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
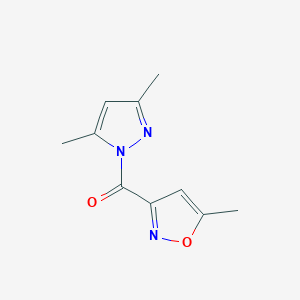
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)
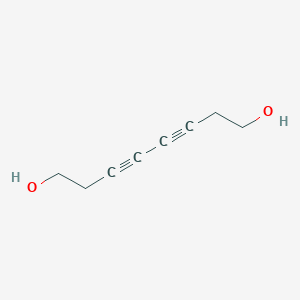
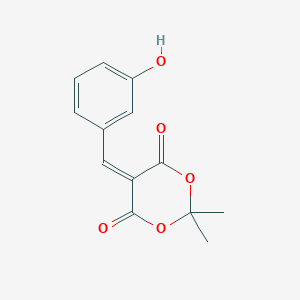
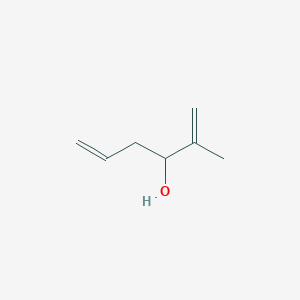
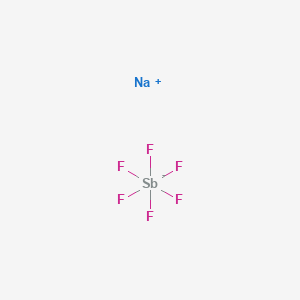
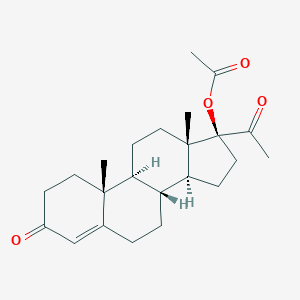
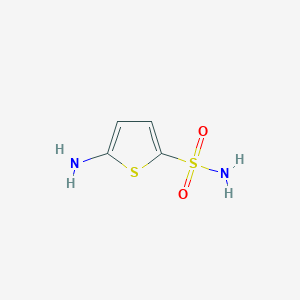
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)